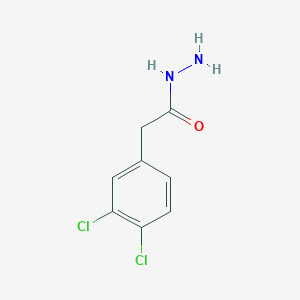

2-(3,4-Dichlorophenyl)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(3-7(6)10)4-8(13)12-11/h1-3H,4,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVLLZFPIPICSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)NN)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371093 |

Source

|

| Record name | 2-(3,4-dichlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129564-33-6 |

Source

|

| Record name | 2-(3,4-dichlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(3,4-Dichlorophenyl)acetohydrazide

Abstract

This technical guide provides a detailed exposition on the synthesis and comprehensive characterization of 2-(3,4-Dichlorophenyl)acetohydrazide, a significant chemical intermediate. Hydrazide derivatives are a class of compounds recognized for their wide-ranging biological activities and their utility as precursors in the synthesis of various heterocyclic systems.[1] This document is intended for researchers, chemists, and professionals in drug development, offering a robust framework for the reliable synthesis and rigorous structural elucidation of the title compound. The narrative emphasizes the rationale behind methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Acetohydrazide Scaffolds

The this compound scaffold is a molecule of considerable interest in medicinal and synthetic chemistry. The presence of the dichlorinated phenyl ring combined with the reactive acetohydrazide moiety (-CONHNH₂) makes it a versatile building block for creating novel chemical entities.[1] Acetohydrazide derivatives have been explored for a multitude of therapeutic applications, including antimicrobial, anti-inflammatory, and anticonvulsant activities.[2] The core value of this guide lies in providing a field-proven, two-step synthetic pathway and a multi-technique analytical workflow to ensure the production of a high-purity, well-characterized compound ready for downstream applications.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is most efficiently achieved via a two-step sequence starting from 2-(3,4-Dichlorophenyl)acetic acid. This strategy involves an initial esterification to activate the carboxylic acid, followed by nucleophilic acyl substitution with hydrazine hydrate. This approach is widely adopted for its high yields and operational simplicity.[3][4]

Overall Synthetic Scheme

The synthetic pathway proceeds as follows:

-

Step 1: Fischer Esterification of 2-(3,4-Dichlorophenyl)acetic acid to yield its corresponding ethyl ester.

-

Step 2: Hydrazinolysis of the intermediate ester to form the target this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Equipment:

-

2-(3,4-Dichlorophenyl)acetic acid [CAS: 5807-30-7][5]

-

Absolute Ethanol (Anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Hydrazine Hydrate (80% solution in water)

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Standard reflux apparatus, round-bottom flasks, separatory funnel, Büchner funnel, rotary evaporator, and magnetic stirrer.

Step 1: Synthesis of Ethyl 2-(3,4-Dichlorophenyl)acetate

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-(3,4-Dichlorophenyl)acetic acid (0.1 mol, 20.5 g) in absolute ethanol (100 mL).

-

Catalyst Addition: To this stirred solution, carefully add concentrated sulfuric acid (0.5 mL) dropwise. The sulfuric acid acts as a catalyst for the esterification.[4]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

-

Rationale: Heating accelerates the reaction towards equilibrium. The use of excess ethanol as the solvent also drives the equilibrium towards the product side, maximizing the yield of the ester.

-

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 4:1), visualizing the disappearance of the starting carboxylic acid.

-

Work-up: After completion, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and remove any unreacted carboxylic acid, followed by brine (50 mL).[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(3,4-Dichlorophenyl)acetate as an oil. This crude product is typically of sufficient purity for the next step.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 2-(3,4-Dichlorophenyl)acetate (from Step 1) in absolute ethanol (120 mL).

-

Reagent Addition: To this solution, add hydrazine hydrate (80% solution, 0.2 mol, ~12.5 mL) dropwise with continuous stirring at room temperature.[3]

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.

-

Rationale: The hydrazinolysis reaction involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester. Refluxing provides the necessary activation energy for the substitution of the ethoxy group.[3]

-

-

Precipitation and Isolation: Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature, and then place it in an ice bath for 1-2 hours to facilitate the precipitation of the solid product.

-

Filtration: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

-

Purification and Drying: Purify the crude product by recrystallization from ethanol to obtain pure, crystalline this compound. Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

Characterization and Structural Verification

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following workflow provides a self-validating system where data from multiple orthogonal techniques converge to verify the final product.

Caption: General workflow for the characterization of the title compound.

Physical Properties

| Property | Expected Value |

| Physical Form | White to off-white crystalline solid |

| Melting Point | To be determined experimentally (literature values for similar compounds suggest >150 °C) |

Spectroscopic Data

Infrared (IR) Spectroscopy The IR spectrum is crucial for identifying key functional groups. The sample can be analyzed as a KBr pellet.[6]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3300 - 3200 | N-H stretching (asymmetric & symmetric) | Two distinct medium-to-strong bands from -NH₂ and -NH groups. |

| 3080 - 3010 | Aromatic C-H stretching | Weak to medium bands. |

| 2950 - 2850 | Aliphatic C-H stretching (-CH₂-) | Weak bands. |

| ~1650 | C=O stretching (Amide I) | Strong, sharp absorption. |

| ~1550 | N-H bending (Amide II) | Medium to strong absorption. |

| ~820 | C-Cl stretching | Strong absorption. |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The sample should be dissolved in a suitable deuterated solvent like DMSO-d₆.[7]

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.2 | Singlet (broad) | 1H | -CONH -NH₂ |

| 7.5 - 7.2 | Multiplet | 3H | Ar-H (Protons on the dichlorophenyl ring) |

| ~4.3 | Singlet (broad) | 2H | -CONH-NH₂ |

| ~3.5 | Singlet | 2H | Ar-CH₂ -CO |

Rationale: The amide protons (-NH and -NH₂) are exchangeable and often appear as broad singlets. The aromatic protons will exhibit a complex multiplet pattern due to their specific substitution. The methylene protons adjacent to the carbonyl and aromatic ring will appear as a singlet.

¹³C NMR (Carbon NMR)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~169 | C =O (Carbonyl carbon) |

| 138 - 128 | C -Ar (Aromatic carbons) |

| ~40 | Ar-C H₂-CO (Methylene carbon) |

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern.[8]

| m/z Value | Assignment | Rationale |

| 218 | [M]⁺ (with ²³⁵Cl) | Molecular ion peak corresponding to the most abundant chlorine isotope. |

| 220 | [M+2]⁺ (with ¹³⁵Cl, ¹³⁷Cl) | Isotopic peak due to the presence of one ³⁷Cl atom. The intensity should be ~65% of the M⁺ peak. |

| 222 | [M+4]⁺ (with ²³⁷Cl) | Isotopic peak due to the presence of two ³⁷Cl atoms. The intensity should be ~10% of the M⁺ peak. |

Conclusion

This guide has delineated a reliable and reproducible two-step method for the synthesis of this compound, starting from its corresponding carboxylic acid. The detailed experimental protocols are grounded in established chemical principles, and the comprehensive characterization workflow provides a robust system for verifying the structural integrity and purity of the final product. The data and methodologies presented herein serve as a practical and authoritative resource for researchers engaged in the fields of synthetic chemistry and drug discovery, facilitating the use of this valuable intermediate in their research endeavors.

References

-

Vertex AI Search. (2025, October 11). Understanding Acetohydrazide: Properties, Usage, and Research Frontiers.[2]

-

SpectraBase. (n.d.). acetic acid, [[1-[(4-chlorophenyl)methyl]-1H-benzimidazol-2-yl]thio]-, 2-[(E)-(3,4-dichlorophenyl)methylidene]hydrazide - Optional[1H NMR] - Spectrum.[9]

-

Vertex AI Search. (2024, December 6). Acetohydrazide derivatives: Significance and symbolism.

-

Vertex AI Search. (2024, August 30). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives.

-

Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.[1]

-

PubMed Central (NIH). (n.d.). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide.[10]

-

MDPI. (2023, July 7). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.[11]

-

BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide.[3]

-

Patel, N. B., & Patel, J. C. (2011). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 3(6), 444-450.[12]

-

BenchChem. (2025). Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential.[4]

-

BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)acetohydrazide.[13]

-

Sigma-Aldrich. (n.d.). 2-(2-chlorophenyl)acetohydrazide | 22631-60-3.

-

PubChem. (n.d.). 3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874.[5]

-

ChemicalBook. (n.d.). 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4) MS spectrum.[8]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra.

-

ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and....[6]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.[7]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4) MS [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

2-(3,4-Dichlorophenyl)acetohydrazide chemical properties and structure

An In-Depth Technical Guide to 2-(3,4-Dichlorophenyl)acetohydrazide: Structure, Properties, and Synthesis

Introduction and Overview

This compound is a halogenated aromatic hydrazide derivative. Compounds within the hydrazide and hydrazone class are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] While this compound is primarily utilized as a chemical intermediate, its structural components—the dichlorinated phenyl ring and the reactive hydrazide moiety—make it a valuable starting material for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals.[3]

The presence of the 3,4-dichloro substitution pattern on the phenyl ring imparts specific electronic and lipophilic properties that can significantly influence the biological efficacy and pharmacokinetic profile of its derivatives. This guide provides a comprehensive analysis of the chemical structure, properties, synthesis, and reactivity of this compound, offering a technical resource for researchers engaged in drug discovery and chemical synthesis.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its unique combination of a substituted aromatic ring and an acetohydrazide functional group.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 129564-33-6 | [5] |

| Molecular Formula | C₈H₈Cl₂N₂O | [5][6] |

| Molecular Weight | 219.07 g/mol | [6] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CC(=O)NN |

Structural Features:

The molecule's architecture consists of three key components:

-

3,4-Dichlorophenyl Group: This aromatic ring is substituted with two chlorine atoms at the meta and para positions. This substitution pattern creates a distinct electronic environment and increases the lipophilicity of the molecule, which can be crucial for membrane permeability in biological systems.

-

Methylene Bridge (-CH₂-): A flexible methylene linker connects the aromatic ring to the carbonyl group, providing conformational freedom.

-

Hydrazide Moiety (-C(=O)NHNH₂): This is the most reactive part of the molecule. The terminal amine group is a potent nucleophile, making it the primary site for derivatization, most commonly through condensation reactions with aldehydes and ketones to form hydrazones.[1]

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the properties of closely related isomers and the compound's structural features allow for a predictive assessment.

| Property | Value | Notes |

| Physical State | Solid | Expected based on related compounds. |

| Melting Point | Not available | Data for the 2-chlorophenyl isomer is 157-159 °C. Data for the 2,6-dichloro isomer is also not available.[7] |

| Boiling Point | Not available | Expected to be high and likely to decompose before boiling at atmospheric pressure. |

| Solubility | Not available | Likely soluble in polar organic solvents like ethanol and DMSO. Poorly soluble in water. |

Synthesis and Characterization

The synthesis of this compound is typically achieved via a reliable, two-step process starting from the corresponding carboxylic acid. This method is widely adopted for analogous chlorophenylacetohydrazides.[1][8]

Synthetic Pathway Workflow

The general synthesis involves the initial conversion of the carboxylic acid to a more reactive ester, followed by nucleophilic substitution with hydrazine.

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for similar compounds.[8]

Step 1: Synthesis of Ethyl 2-(3,4-dichlorophenyl)acetate (Esterification)

-

Rationale: The carboxylic acid is converted to an ethyl ester to create a better leaving group (-OEt) for the subsequent nucleophilic attack by hydrazine. Using an acid catalyst like H₂SO₄ in excess ethanol (Fischer esterification) is a common and effective method.

-

To a solution of 3,4-dichlorophenylacetic acid (1.0 eq) in anhydrous ethanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude ethyl 2-(3,4-dichlorophenyl)acetate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Hydrazinolysis)

-

Rationale: Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group and the formation of the stable hydrazide product.

-

Dissolve the crude ethyl 2-(3,4-dichlorophenyl)acetate (1.0 eq) from the previous step in ethanol.

-

Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq) dropwise to the solution while stirring. A slight exotherm may be observed.

-

Heat the reaction mixture to reflux for 6-8 hours. The formation of a precipitate may occur as the product is often less soluble than the starting ester.

-

Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual hydrazine, and dry under vacuum to yield this compound.

Spectroscopic Characterization (Predictive Analysis)

While specific spectra are not available in the search results, the structure of the molecule allows for the confident prediction of its key spectroscopic features.

-

¹H NMR (Proton NMR):

-

Aromatic Region (δ 7.2-7.6 ppm): The 1,2,4-trisubstituted phenyl ring will produce a complex splitting pattern. One would expect to see three distinct signals: a doublet for the proton at C2 (ortho to the CH₂ group), a doublet of doublets for the proton at C6, and a doublet for the proton at C5.

-

Methylene Protons (δ ~3.5 ppm): The two protons of the -CH₂- group are chemically equivalent and will appear as a sharp singlet.

-

Amine Protons (δ 4.2-4.5 and 9.0-9.5 ppm): The -NH- and -NH₂ protons will appear as two separate, broad singlets. Their chemical shifts are highly dependent on solvent and concentration, and they are exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Region (δ ~128-135 ppm): Six signals are expected for the six distinct aromatic carbons, though some may overlap. The carbons bonded to chlorine (C3 and C4) will be shifted downfield.

-

Methylene Carbon (δ ~40 ppm): A single signal for the -CH₂- carbon.

-

Carbonyl Carbon (δ ~170 ppm): The amide carbonyl carbon will appear as a single signal in the characteristic downfield region.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretching (3200-3400 cm⁻¹): Two distinct bands are expected in this region, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group, along with the N-H stretch of the secondary amide.

-

C=O Stretching (1640-1680 cm⁻¹): A strong, sharp absorption band characteristic of an amide carbonyl group.

-

C-Cl Stretching (1000-1100 cm⁻¹): Absorptions corresponding to the aryl-chloride bonds.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic cluster for the molecular ion due to the presence of two chlorine atoms. The isotopic abundances of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) will result in peaks at m/z 218 (M⁺), 220 (M+2)⁺, and 222 (M+4)⁺ with an approximate intensity ratio of 9:6:1.

-

Fragmentation: Common fragmentation patterns would involve the loss of the hydrazide group and cleavage at the benzylic position.

-

Reactivity and Potential Applications

The primary chemical utility of this compound stems from the reactivity of its terminal -NH₂ group, which serves as a nucleophilic handle for constructing more complex molecules.

Formation of Hydrazones

The most significant reaction is its condensation with various aldehydes and ketones to form N-acylhydrazones. This reaction is the cornerstone of its use as a building block.[1][2]

Caption: General reaction of this compound to form hydrazones.

Biological Significance of Derivatives

Hydrazide-hydrazone derivatives are a well-established class of biologically active compounds. Research on analogous structures suggests that derivatives of this compound could be investigated for a range of therapeutic and agricultural applications:

-

Antimicrobial Activity: Many hydrazones exhibit potent antibacterial and antifungal properties, often by inhibiting essential microbial enzymes.[1][9]

-

Anti-inflammatory Activity: Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.[1][2]

-

Anticonvulsant and Antitumor Activities: The hydrazone scaffold is present in numerous compounds evaluated for anticonvulsant and anticancer properties.[2]

-

Herbicidal Activity: N,N'-diacylhydrazine derivatives containing dichlorophenoxy moieties have shown significant herbicidal and plant growth-regulating activities.[3]

Safety and Handling

Based on available safety data, this compound must be handled with appropriate caution.[4]

-

GHS Classification:

-

Precautionary Statements:

-

Incompatible Materials: Strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4]

Conclusion

This compound is a synthetically valuable intermediate whose true potential lies in its utility as a scaffold for building diverse molecular libraries. Its straightforward synthesis and the predictable reactivity of its hydrazide group make it an attractive starting material for medicinal and agricultural chemists. The dichlorophenyl moiety provides a foundation with specific steric and electronic properties that can be exploited in the design of novel, biologically active N-acylhydrazone derivatives and other related compounds. Proper characterization, guided by the predictive spectroscopic principles outlined here, and adherence to safety protocols are essential for its effective and safe use in research and development.

References

-

PubChem. Compound Summary for CID 312330, 2-(2,4-Dichlorophenoxy)acetohydrazide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Compound Summary for CID 612615, Acetic acid N'-(2,4-dichloro-phenyl)-hydrazide. National Center for Biotechnology Information. Available from: [Link]

-

Angene Chemical. Safety Data Sheet: 2-(2,4-Dichlorophenoxy)acetohydrazide. Available from: [Link]

-

Fun, H. K., et al. (2012). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133. Available from: [Link]

-

Health Sciences. (2024). Acetohydrazide derivatives: Significance and symbolism. Available from: [Link]

-

PubChemLite. N'-[(1z)-1-(3,4-dichlorophenyl)ethylidene]-2-(1-methyl-1h-pyrrol-2-yl)acetohydrazide. Available from: [Link]

-

PubChem. Compound Summary for CID 456734, 2-(4-Chlorophenyl)acetohydrazide. National Center for Biotechnology Information. Available from: [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Mini reviews in medicinal chemistry, 7(12), 1136–1141. Available from: [Link]

-

Wang, B. L., et al. (2015). Design, Synthesis, Biological Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moieties. Molecules, 20(4), 6579–6597. Available from: [Link]

-

PubChem. Compound Summary for CID 734893, 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. National Center for Biotechnology Information. Available from: [Link]

-

Hussien, N. A., Hussien, H. Y., & Abdulrahman, S. H. (2023). Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin. Journal of Wildlife and Biodiversity, 7(4), 1-14. Available from: [Link]

-

SpectraBase. N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide. Available from: [Link]

-

Aziz-ur-Rehman, et al. (2017). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Tropical Journal of Pharmaceutical Research, 16(11), 2721-2730. Available from: [Link]

-

National Center for Biotechnology Information. Table 4-3, Physical and Chemical Properties of 2,4-D. In: Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Available from: [Link]

-

Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(3), 1141-1148. Available from: [Link]

-

McMahon, R. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Available from: [Link]

-

Physics & Maths Tutor. AQA-CHM4-W-QP-JUN10. Available from: [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure? Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Biological Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. scbt.com [scbt.com]

- 6. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 7. aksci.com [aksci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

The Multifaceted Biological Potential of 2-(3,4-Dichlorophenyl)acetohydrazide Derivatives: A Technical Guide

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular entities with potent and selective biological activities remains a paramount objective. Among the myriad of heterocyclic scaffolds, hydrazide-hydrazones have emerged as a "privileged" structural motif, consistently demonstrating a broad spectrum of pharmacological properties. This technical guide delves into the synthesis, biological activities, and mechanistic underpinnings of a specific, yet remarkably versatile, class of these compounds: the 2-(3,4-Dichlorophenyl)acetohydrazide derivatives. The presence of the 3,4-dichlorophenyl moiety is of particular interest, as halogen substituents are known to modulate the lipophilicity, electronic character, and metabolic stability of drug candidates, often enhancing their therapeutic efficacy.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts, aiming to provide a causal understanding of experimental design and a critical perspective on the structure-activity relationships that govern the biological effects of these compounds. Every protocol and mechanistic claim is grounded in authoritative scientific literature, ensuring a self-validating and trustworthy resource for advancing research in this promising area.

I. The Synthetic Keystone: Forging the this compound Core

The synthetic pathway to this compound and its subsequent derivatives is a well-established, multi-step process that offers considerable flexibility for structural diversification. The general methodology underscores a fundamental principle in medicinal chemistry: the creation of a central, reactive intermediate that can be readily coupled with a diverse library of building blocks to generate a multitude of analogs for biological screening.

Core Synthesis Protocol: A Step-by-Step Methodology

The synthesis typically commences with the commercially available 2-(3,4-Dichlorophenyl)acetic acid and proceeds through esterification and subsequent hydrazinolysis to yield the key acetohydrazide intermediate. This intermediate is then condensed with a variety of aldehydes or ketones to furnish the final Schiff base derivatives.

Step 1: Esterification of 2-(3,4-Dichlorophenyl)acetic Acid

-

Rationale: The initial carboxylic acid is converted to its corresponding ethyl ester to facilitate the subsequent reaction with hydrazine hydrate. The ester is a more reactive electrophile than the carboxylic acid, leading to higher yields in the hydrazinolysis step.

-

Procedure:

-

To a solution of 2-(3,4-Dichlorophenyl)acetic acid (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 2-(3,4-Dichlorophenyl)acetate.

-

Step 2: Hydrazinolysis of Ethyl 2-(3,4-Dichlorophenyl)acetate

-

Rationale: This step introduces the crucial hydrazide moiety by nucleophilic acyl substitution, where hydrazine hydrate displaces the ethoxy group of the ester.

-

Procedure:

-

Dissolve the crude ethyl 2-(3,4-Dichlorophenyl)acetate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, during which the product, this compound, often precipitates out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry to yield the desired acetohydrazide intermediate.

-

Step 3: Condensation to Form Schiff Base Derivatives

-

Rationale: The final step involves the condensation of the acetohydrazide with a variety of aromatic or heteroaromatic aldehydes (or ketones). This reaction forms the characteristic azomethine (-N=CH-) linkage of the Schiff base and allows for the introduction of diverse substituents to probe structure-activity relationships.[1]

-

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add the desired substituted aldehyde (1.1 equivalents) and a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature or under reflux for a period ranging from 1 to 8 hours, monitoring by TLC.

-

Upon completion, the product often precipitates. Cool the mixture, filter the solid, wash with a cold solvent, and dry to obtain the final Schiff base derivative.[1]

-

Caption: General synthetic pathway for this compound derivatives.

II. Antimicrobial Activity: Targeting Microbial Proliferation

The alarming rise of antimicrobial resistance has spurred the search for new chemical entities with novel mechanisms of action. Hydrazide-hydrazone derivatives have shown considerable promise in this arena. While direct studies on this compound derivatives are emerging, extensive research on structurally related compounds provides a strong rationale for their investigation as antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

Studies on analogous hydrazone series have revealed key structural features that govern their antimicrobial potency. The presence of electron-withdrawing groups on the phenyl ring of the acetohydrazide moiety, such as the dichloro substitution in the 3 and 4 positions, is often associated with enhanced activity.[2] Furthermore, the nature and position of substituents on the benzylidene ring of the Schiff base play a crucial role in modulating the antimicrobial spectrum and potency.

Illustrative Antimicrobial Data of Analogous Hydrazide Derivatives

While specific MIC (Minimum Inhibitory Concentration) values for a series of this compound derivatives are not extensively documented in readily available literature, the following table presents data for analogous acetohydrazide-hydrazone compounds to illustrate their potential.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | Staphylococcus aureus | Moderate to Good | [1] |

| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | Escherichia coli | Moderate to Good | [1] |

| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | Aspergillus niger | Weak | [1] |

| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | Candida albicans | Weak | [1] |

Note: The data presented is for structurally related compounds and serves to highlight the potential antimicrobial activity of the this compound scaffold.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This standardized method is crucial for quantifying the in vitro antimicrobial activity of novel compounds.

-

Preparation of Microbial Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to achieve a logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to the final working concentration.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

-

-

Inoculation and Incubation:

-

Add the diluted microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism in medium without compound) and negative (medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

-

III. Anticancer Activity: A Multi-pronged Assault on Malignancy

The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Schiff bases of various hydrazides have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The this compound scaffold represents a promising starting point for the design of new anticancer drug candidates.

Mechanistic Insights into Anticancer Action

While the precise mechanisms for this compound derivatives are still under investigation, research on related compounds suggests several potential pathways through which they may exert their anticancer effects. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. For instance, some hydrazide derivatives have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like caspases and downregulating anti-apoptotic proteins such as Bcl-2.[4]

In Vitro Cytotoxicity Data of Related Schiff Base Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for some Schiff base derivatives against various cancer cell lines, providing a benchmark for the potential of the this compound series.

| Compound Class | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Schiff base derivative 2 | HepG2 (Liver Carcinoma) | 43.17 | [5] |

| Schiff base derivative 2 | MDA-MB-231 (Breast Cancer) | 71.55 | [5] |

| Etodolac hydrazide-hydrazone 9 | PC-3 (Prostate Cancer) | 22.842 | [6] |

Note: The data presented is for structurally related compounds and is intended to illustrate the potential cytotoxic activity of this compound derivatives.

Caption: Experimental workflow for evaluating the anticancer potential of novel compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

-

IC₅₀ Calculation:

-

The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.[5]

-

IV. Anti-inflammatory Activity: Quenching the Flames of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular diseases, and certain cancers. Non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment, and many exert their effects by inhibiting cyclooxygenase (COX) enzymes. The structural features of some hydrazide derivatives suggest they may also function as COX inhibitors.

The Role of COX Enzymes in Inflammation

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a key strategy in the development of safer anti-inflammatory drugs with reduced gastrointestinal side effects.[7]

Potential for COX Inhibition

While direct experimental data on the COX inhibitory activity of this compound derivatives is limited, the structural similarities to known COX inhibitors warrant their investigation in this area. Molecular docking studies on related compounds have shown that the hydrazone moiety can form key interactions within the active site of the COX-2 enzyme.[8]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

-

Enzyme Preparation:

-

Use commercially available, purified COX-1 and COX-2 enzymes.

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing arachidonic acid (the substrate) and a colorimetric probe.

-

-

Inhibition Assay:

-

Pre-incubate the enzyme with various concentrations of the test compound.

-

Initiate the reaction by adding arachidonic acid.

-

The COX enzyme will convert arachidonic acid to prostaglandin G₂, which is then reduced to prostaglandin H₂. The peroxidase activity of the enzyme then converts a probe, resulting in a colorimetric signal.

-

-

Data Analysis:

-

Measure the absorbance over time to determine the reaction rate.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value for both COX-1 and COX-2.

-

V. Future Perspectives and Conclusion

The this compound scaffold holds significant promise as a versatile platform for the development of novel therapeutic agents. The synthetic accessibility of its derivatives allows for extensive structure-activity relationship studies to optimize their biological profiles. While this guide has drawn upon data from structurally related compounds to illuminate the potential of this specific chemical class, it is evident that more focused research is required.

Future investigations should prioritize the synthesis and systematic biological evaluation of a focused library of this compound derivatives. This should include comprehensive in vitro screening against a broad panel of microbial strains and cancer cell lines to generate robust quantitative data. Promising candidates should then be advanced to more detailed mechanistic studies to elucidate their precise modes of action. Through such a rigorous and scientifically grounded approach, the full therapeutic potential of these intriguing molecules can be unlocked.

VI. References

-

Temma, S. et al. (2025). Evaluation of Schiff Bases Against Two Cancer Cell Lines: A Combined Experimental and Theoretical Approach. Trop J Nat Prod Res.

-

(2024). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. Google Scholar.

-

(2022). Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An. Google Scholar.

-

Kumari, M. & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research.

-

(2025). In Vitro Anti-Cancer Activity of Schiff Base 2,4-Dichloro-6-(P-Tolylimino-Methyl)-Phenol and Its Transition metal complexes. ResearchGate.

-

(2025). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI.

-

(2013). Synthesis, cytotoxicity, and pro-apoptosis activity of etodolac hydrazide derivatives as anticancer agents. PubMed.

-

(2025). The Core Mechanism of 2-(2-Chlorophenyl)acetohydrazide Derivatives: A Technical Guide for Researchers. Benchchem.

-

(2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Google Scholar.

-

(2015). Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine. International Journal of Chemical Studies.

-

(2022). Selective inhibition of histone deacetylase 3 by novel hydrazide based small molecules as therapeutic intervention for the treatment of cancer. PubMed.

-

(2022). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. PubMed Central.

-

(2023). Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid. Google Scholar.

-

(2022). Synthesis and in vitro cytotoxicity study of three di-organotin(IV) Schiff base di-acylhydrazone complexes. PubMed.

-

(2025). Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives. PubMed.

-

(2025). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH.

-

(2025). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Publishing.

-

(2025). Structure–activity relationship analysis. ResearchGate.

-

(2025). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed.

-

(2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Google Scholar.

-

(2025). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central.

-

(2025). PYRAZOLE DERIVATIVES AND COX INHIBITORS CONTAINING THEM. European Patent Office.

-

(2025). Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231. NIH.

-

(2025). Figure illustrating the structure-activity relationship for the antimicrobial activity of benzophenanthridine alkaloids. ResearchGate.

-

(2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. turkjps.org [turkjps.org]

- 4. Selective inhibition of histone deacetylase 3 by novel hydrazide based small molecules as therapeutic intervention for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Screening of 2-(3,4-Dichlorophenyl)acetohydrazide Analogs

Introduction: The Hydrazide Scaffold as a Privileged Structure in Drug Discovery

The hydrazide-hydrazone scaffold (–CO–NH–N=) is a cornerstone in medicinal chemistry, recognized for its ability to confer a wide range of biological activities to small molecules.[1][2] These derivatives are implicated in numerous pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The 2-(3,4-Dichlorophenyl)acetohydrazide core, in particular, offers a synthetically tractable and versatile starting point for the development of novel therapeutic agents. The dichlorophenyl moiety provides a lipophilic anchor, while the reactive hydrazide group serves as a handle for molecular diversification.

This guide provides a comprehensive, field-proven framework for researchers and drug development professionals engaged in the preliminary screening of novel this compound analogs. Moving beyond a simple recitation of protocols, we will explore the causal logic behind experimental design, from the strategic synthesis of a focused compound library to the implementation of a robust, multi-pronged screening cascade designed to identify and validate initial "hits." Our approach is grounded in principles of scientific integrity, ensuring that each stage of the process is self-validating through the rigorous use of controls and quantifiable endpoints.

Part 1: Strategic Synthesis of the Analog Library

The foundation of any successful screening campaign is a well-designed library of chemical analogs. For this compound derivatives, a highly efficient and modular synthetic route allows for the creation of structural diversity, which is paramount for establishing preliminary Structure-Activity Relationships (SAR). The most common and effective pathway is a three-step synthesis.[3]

The causality behind this choice is modularity. Steps 1 and 2 create a stable, common intermediate—the core hydrazide. The final condensation step is where diversity is introduced. By reacting this single intermediate with a wide array of commercially available or custom-synthesized aldehydes and ketones, a large and structurally varied library can be generated rapidly, allowing for a broad exploration of chemical space around the core scaffold.

Caption: General workflow for the synthesis of the analog library.

Experimental Protocol: Synthesis of (E)-N'-(substituted-benzylidene)-2-(3,4-dichlorophenyl)acetohydrazide Analogs

This protocol details the general procedure for the final condensation step, which is the key to creating the analog library.

Trustworthiness: This protocol's validity is ensured by monitoring reaction completion via Thin Layer Chromatography (TLC) and purifying the final product to homogeneity, which is then confirmed by spectroscopic methods (NMR, MS).

Materials and Equipment:

-

This compound (core intermediate)

-

Substituted benzaldehydes or ketones (e.g., 4-nitrobenzaldehyde, 2-hydroxybenzaldehyde, etc.)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

TLC plates (silica gel) and developing chamber

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.

-

Addition of Reagents: To this solution, add the desired substituted aldehyde or ketone (1.0 equivalent). Then, add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the carbonyl oxygen, thereby activating it for nucleophilic attack by the hydrazide.[4]

-

Reaction: Reflux the reaction mixture for 4-8 hours. The causality of heating is to provide the necessary activation energy for the condensation reaction to proceed to completion.

-

Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 mixture of n-hexane and ethyl acetate as the mobile phase). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution. If not, the volume can be reduced under vacuum or the product can be precipitated by adding cold water.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.[5] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure hydrazone analog.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: The Preliminary Screening Cascade

A screening cascade is a hierarchical and logical approach to testing a compound library.[6][7] It is designed to efficiently eliminate inactive compounds and prioritize promising "hits" for further study. The causality behind this tiered strategy is resource optimization; it employs broad, inexpensive, and high-throughput assays first, reserving more complex and resource-intensive mechanism-of-action studies for a smaller number of validated hits.[8]

Caption: A logical workflow for a preliminary screening cascade.

Pillar 1: Primary Screening - Identifying Biological Activity

The goal of primary screening is to cast a wide net to identify any compound in the library with relevant biological activity. Based on the known pharmacological profile of hydrazones, a logical primary screen would include assays for anticancer and antimicrobial activity.

-

Anticancer Screening: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard, high-throughput method for assessing a compound's effect on cell viability.[1][7][9] Its mechanism is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a robust and quantifiable readout of cytotoxicity.

-

Antimicrobial Screening: The broth microdilution method is a highly effective technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[10] This assay involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compounds in a 96-well plate format.[11] It is a cornerstone of antimicrobial susceptibility testing due to its efficiency and quantitative nature.[12][13]

Part 3: Detailed Protocols for Primary Assays

The following protocols are designed to be self-validating through the inclusion of appropriate controls, a critical component of trustworthy experimental design.

Protocol 1: Anticancer Cytotoxicity Screening (MTT Assay)

Objective: To determine the effect of the hydrazone analogs on the viability of a selected cancer cell line (e.g., HCT-116 colon cancer or MCF-7 breast cancer).[1][14]

Materials:

-

Human cancer cell line (e.g., HCT-116) and appropriate culture medium (e.g., McCoy's 5A)

-

Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

96-well flat-bottom sterile plates

-

Test compounds dissolved in DMSO (e.g., 10 mM stock)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Positive control: Doxorubicin

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. A "hit" is typically defined as a compound that causes >50% reduction in cell viability at a single test concentration (e.g., 25 µM).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the hydrazone analogs against a panel of bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well sterile plates (U-bottom)

-

Test compounds dissolved in DMSO

-

Positive control: Ciprofloxacin or Gentamicin[13]

-

Spectrophotometer or microplate reader (absorbance at 600 nm)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from one column to the next.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. This brings the total volume to 100 µL and the compound concentrations to their final test values.

-

Controls: Include a positive control (e.g., ciprofloxacin) and a negative control (inoculated wells with DMSO vehicle) on each plate. A sterility control (uninoculated medium) should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

-

Analysis: A "hit" is a compound with significant activity, typically defined as having an MIC value ≤ 16 µg/mL.

Part 4: Data Analysis and Hit Prioritization

Once the primary screening data is collected, it must be analyzed to identify and prioritize hits for the next stage of investigation. Clearly structured tables are essential for comparing the activity of analogs across different assays.

Data Presentation: Hypothetical Screening Results

| Compound ID | Structure (R-group on benzylidene) | % Viability (HCT-116 @ 25 µM) | IC₅₀ (µM) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Hit? |

| Parent | -H | 85.2 | > 100 | 128 | > 128 | No |

| ANA-01 | -4-NO₂ | 15.6 | 8.2 | 64 | 128 | Yes |

| ANA-02 | -4-OH | 92.1 | > 100 | 16 | 32 | Yes |

| ANA-03 | -2-Cl | 45.3 | 22.5 | 8 | 16 | Yes |

| ANA-04 | -4-OCH₃ | 78.9 | > 100 | > 128 | > 128 | No |

| Doxorubicin | N/A | 2.5 | 0.1 | N/A | N/A | N/A |

| Ciprofloxacin | N/A | N/A | N/A | 0.5 | 0.25 | N/A |

Hit Selection Logic

The process of selecting hits is not merely about identifying the most potent compound, but about finding those with the most promising overall profile.

-

Potency: The primary criterion is potency. In the table above, ANA-01 is a potent anticancer agent, while ANA-02 and ANA-03 show good antimicrobial activity.

-

Spectrum of Activity: ANA-03 is interesting because it shows broad-spectrum antibacterial activity and moderate anticancer activity, suggesting it may have multiple mechanisms of action or a general cytotoxic effect.

-

Selectivity: A critical next step (in secondary screening) would be to test potent anticancer hits like ANA-01 against a non-cancerous cell line (e.g., human fibroblasts).[9] A compound that is highly toxic to cancer cells but not to normal cells has a better therapeutic window and is a more valuable lead.

-

SAR Insights: Even at this early stage, preliminary SAR can be observed. The electron-withdrawing nitro group (ANA-01) appears to confer potent anticancer activity, while the hydroxyl (ANA-02) and chloro (ANA-03) groups favor antimicrobial activity. The electron-donating methoxy group (ANA-04) is inactive in all assays. This information is invaluable for guiding the design of the next generation of analogs.

Caption: Decision-making logic for hit selection and prioritization.

Conclusion and Future Directions

This guide has outlined a robust and logical framework for the preliminary screening of this compound analogs. By integrating strategic synthesis with a multi-assay screening cascade, researchers can efficiently identify compounds with promising biological activity. The "hits" identified through this process are not final drug candidates but are crucial starting points. The subsequent steps in the drug discovery pipeline will involve confirming their activity through dose-response studies, assessing their selectivity, and beginning the challenging but essential process of elucidating their specific molecular targets and mechanisms of action, such as the inhibition of microbial DNA gyrase or specific receptor tyrosine kinases in cancer cells.[3][15] This foundational screening is the critical first step on the long path to developing a novel therapeutic agent.

References

-

BioIVT. Enzyme Inhibition Studies. [Link]

-

Biocompare. Inhibitor Screening Kits. [Link]

-

Biobide. What is an Inhibition Assay?. [Link]

-

Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]

-

Yıldırım, S., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed. [Link]

-

ChemHelpASAP (2023). functional in vitro assays for drug discovery. YouTube. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]

-

El-Sayed, W. A., et al. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Taylor & Francis Online. [Link]

-

Kumar, D., et al. (2016). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. PubMed Central. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH. [Link]

-

Zhang, L., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. ScienceDirect. [Link]

-

Ciesla, M., et al. (2023). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. MDPI. [Link]

-

Ferreira, R. J., et al. (2020). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH. [Link]

-

Kučerová, M., et al. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. MDPI. [Link]

-

de Oliveira, C. B., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC - NIH. [Link]

-

Stanković, M., et al. (2022). Antimicrobial Activity of Some Steroidal Hydrazones. MDPI. [Link]

-

Nadeem, S., et al. (2017). Emerging Trends in Discovery of Novel Bioactive Compounds of Microbial Origin. ResearchGate. [Link]

-

Ma, H., et al. (2017). Screening bioactive compounds from natural product and its preparations using Capillary Electrophoresis. ResearchGate. [Link]

-

Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. [Link]

-

Thomas, J. R., et al. (2023). New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. [Link]

-

Perregaard, J., et al. (1997). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. PubMed. [Link]

-

Farhady, S., et al. (2020). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. NIH. [Link]

-

Aridi, J., et al. (2017). Preparation and biological evaluation of novel acylhydrazide derivatives of 2,3-dichloronaphthoquinone. ACG Publications. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]

-

Aziz-ur-Rehman, et al. (2013). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. ResearchGate. [Link]

-

Ullah, H., et al. (2025). Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. PubMed Central. [Link]

-

Yathirajan, H. S., et al. (2011). N′-[(E)-2-Chlorobenzylidene]-2-[(1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide. NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N′-[(E)-2-Chlorobenzylidene]-2-[(1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of Dichlorophenyl Acetohydrazide Compounds as IDO1 Inhibitors

This guide provides a detailed exploration of the mechanism of action for a specific class of dichlorophenyl acetohydrazide compounds that target Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 has emerged as a significant target in cancer immunotherapy due to its role in mediating immune escape.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a narrative that synthesizes technical data with the strategic logic behind the experimental validation of this compound class.

Section 1: The Target - IDO1's Central Role in Immune Suppression

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine pathway.[3][4] In normal physiology, IDO1 activity is low, but it is dramatically upregulated by pro-inflammatory cytokines like interferon-gamma (IFNγ), particularly within the tumor microenvironment (TME).[4]

IDO1's overexpression by tumor cells or antigen-presenting cells in the TME creates a highly immunosuppressive landscape through two primary mechanisms:[5][6][7]

-

Tryptophan Depletion: The rapid catabolism of tryptophan starves proximate immune cells, particularly effector T cells, which are highly sensitive to tryptophan levels. This deprivation leads to cell cycle arrest and anergy.[8]

-

Kynurenine Accumulation: The metabolic products of tryptophan degradation, primarily kynurenine (Kyn) and its derivatives, are not inert. They actively suppress T cell proliferation and promote the differentiation of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[6][7]

This dual mechanism allows cancer cells to evade immune destruction, making IDO1 a compelling target for therapeutic intervention.[1][2] By inhibiting IDO1, the goal is to restore local tryptophan levels and reduce immunosuppressive kynurenine, thereby "reawakening" the immune system to recognize and attack tumor cells.

Visualizing the IDO1 Pathway in the Tumor Microenvironment

The following diagram illustrates the immunosuppressive cascade initiated by IDO1 activity.

Caption: The IDO1 pathway showing tryptophan depletion and kynurenine production, leading to T cell suppression.

Section 2: Dichlorophenyl Acetohydrazides as a Promising Inhibitor Scaffold

The dichlorophenyl acetohydrazide scaffold has been identified through high-throughput screening and subsequent medicinal chemistry efforts as a promising starting point for potent and selective IDO1 inhibitors.[1][9] The rationale for focusing on this chemical class stems from its favorable physicochemical properties and the opportunities it presents for synthetic modification to optimize target engagement and pharmacokinetic profiles.

A comprehensive structure-activity relationship (SAR) analysis is crucial for optimizing lead compounds.[10][11][12] For the dichlorophenyl acetohydrazide series, key modifications are typically explored at several positions to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Summary

| R-Group Position | Modification Type | Impact on IDO1 Inhibition (IC50) | Rationale / Key Interactions |

| Phenyl Ring | Substitution (e.g., F, Cl, CH3) | Varies; meta- and para- positions are sensitive. | Modulates electronic properties and hydrophobic interactions within the active site's A and B pockets.[13][14] |

| Hydrazide Linker | Conformation constraint, bioisosteric replacement | Often critical for activity. | Orients the dichlorophenyl group towards the heme iron and key residues like Phe226 and Arg231.[14][15] |

| Terminal Group | Addition of cyclic or aromatic moieties | Significant impact; can dramatically increase potency. | Explores deeper pockets of the active site, potentially inducing a conformational fit and increasing residence time.[14] |

Note: Data presented is representative of typical SAR studies for IDO1 inhibitors and is for illustrative purposes.

Section 3: A Multi-Pronged Approach to Elucidating the Mechanism of Action

To rigorously define the mechanism of action of a novel dichlorophenyl acetohydrazide inhibitor (termed 'DCP-AH-01' for this guide), a tiered experimental approach is essential. This process moves from the purified enzyme to a complex cellular environment, ensuring that the observed effects are directly attributable to the intended target.

Biochemical Validation: Direct Enzyme Inhibition

The first step is to confirm direct engagement and inhibition of the purified IDO1 enzyme. This is typically achieved through an in vitro enzymatic assay.

Experimental Rationale: The primary goal is to determine the compound's potency (IC50) and its mode of inhibition (e.g., reversible, irreversible, competitive).[16] Using a cell-free system with recombinant human IDO1 (rhIDO1) isolates the interaction to just the enzyme and the inhibitor, removing the complexities of cellular uptake, metabolism, and off-target effects.[17] The reaction measures the production of N-formylkynurenine (NFK), the direct product of IDO1 catalysis, which can be detected spectrophotometrically.[18][19]

Workflow for Biochemical IDO1 Inhibition Assay

Caption: Step-by-step workflow for a typical in vitro IDO1 enzymatic inhibition assay.

Cellular Confirmation: Target Engagement in a Biological Context

While biochemical assays are crucial, they don't capture the full picture.[5] A compound must be able to penetrate the cell membrane and inhibit IDO1 in its native intracellular environment.[20] Cell-based assays are therefore the critical next step.

Experimental Rationale: This assay validates that the compound is cell-permeable and effectively inhibits IDO1 activity within living cells.[8][21] A human cancer cell line known to express IDO1 upon stimulation, such as the ovarian cancer line SKOV-3, is commonly used.[8] Cells are first treated with IFNγ to induce IDO1 expression. They are then exposed to the inhibitor, and the level of kynurenine secreted into the culture medium is quantified.[22] A reduction in kynurenine levels relative to vehicle-treated controls indicates successful intracellular target engagement.

Downstream Functional Impact: Rescue of T-Cell Activity

The ultimate therapeutic goal of IDO1 inhibition is to restore the function of suppressed immune cells.[7] A co-culture assay provides a functional readout of this effect.

Experimental Rationale: This experiment directly tests the hypothesis that inhibiting IDO1 with DCP-AH-01 can reverse the immunosuppressive effects on T cells.[21] IDO1-expressing cancer cells are co-cultured with a T-cell line (e.g., Jurkat) or primary T cells. In the presence of active IDO1, T-cell activation and proliferation will be suppressed. The addition of an effective inhibitor should rescue T-cell function, which can be measured by markers of activation (e.g., IL-2 secretion) or proliferation assays.[8][21]

Section 4: Protocol Deep Dive

Protocol: Cell-Based IDO1 Kynurenine Assay

This protocol details the methodology for assessing intracellular IDO1 inhibition.

Self-Validation System:

-

Positive Control: A known, potent IDO1 inhibitor (e.g., Epacadostat) is run in parallel to confirm assay performance.[8]

-

Negative Control (Vehicle): Cells treated with IFNγ and the compound vehicle (e.g., 0.1% DMSO) establish the maximum kynurenine production (0% inhibition).

-

Baseline Control: Cells not treated with IFNγ confirm that kynurenine production is dependent on IDO1 induction.

Step-by-Step Methodology:

-

Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of human IFNγ to induce IDO1 expression. Omit IFNγ from baseline control wells. Incubate for 24-48 hours.

-

Compound Treatment: Prepare serial dilutions of DCP-AH-01, the positive control (Epacadostat), and the vehicle control. Add the compounds to the respective wells.

-

Incubation: Incubate the plate for an additional 24 hours to allow for tryptophan metabolism.

-

Supernatant Collection: Carefully collect 150 µL of the culture supernatant from each well.

-

Kynurenine Detection:

-

Add 50 µL of 6.1 N trichloroacetic acid (TCA) to 100 µL of supernatant to precipitate proteins. Centrifuge at 500 x g for 10 minutes.

-

Transfer 100 µL of the resulting supernatant to a new 96-well plate.

-

Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).[2]

-

Incubate in the dark for 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 480 nm using a plate reader.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the cellular IC50.

Section 5: Summary and Future Directions